Ethyl 3-(tributylsilyl)propanoate
Description
Ethyl 3-(tributylsilyl)propanoate is an organosilicon ester featuring a propanoate backbone substituted with a tributylsilyl group (-Si(C₄H₉)₃) at the third carbon. The tributylsilyl moiety imparts significant steric bulk and hydrophobic character, distinguishing it from simpler esters. This compound is primarily utilized in organic synthesis as a protecting group for alcohols or carboxylic acids, leveraging the silyl group’s stability under acidic and basic conditions . Its high molecular weight (approximately 344.7 g/mol) and low polarity make it suitable for applications requiring selective reactivity control, such as in peptide synthesis or catalytic processes.
Properties
CAS No. |
137787-38-3 |
|---|---|
Molecular Formula |
C17H36O2Si |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
ethyl 3-tributylsilylpropanoate |
InChI |
InChI=1S/C17H36O2Si/c1-5-9-13-20(14-10-6-2,15-11-7-3)16-12-17(18)19-8-4/h5-16H2,1-4H3 |
InChI Key |
KYGMGLVTUPJOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(tributylsilyl)propanoate typically involves the reaction of ethyl propanoate with a tributylsilyl reagent under specific conditions. One common method is the silylation of ethyl propanoate using tributylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:
C2H5COOCH2CH3+Bu3SiCl→C2H5COOCH2CH2SiBu3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tributylsilyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Ethyl propanoate and tributylsilanol.
Oxidation: Propanoic acid and tributylsilanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(tributylsilyl)propanoate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(tributylsilyl)propanoate involves the interaction of the silyl group with various molecular targets. The tributylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The ester moiety can undergo hydrolysis or other transformations, leading to the release of active compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 3-(tributylsilyl)propanoate becomes evident when compared to analogous esters with varying substituents. Below is a detailed analysis:
Ethyl 3-[trimethylsilyl]propanoate
- Substituent : Trimethylsilyl (-Si(CH₃)₃).
- Molecular Weight : ~218.4 g/mol.
- Key Differences :
- The smaller trimethylsilyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to the bulkier tributylsilyl analog.
- Trimethylsilyl esters hydrolyze more readily under mild acidic conditions, making them less stable but easier to remove in synthetic workflows .
- Applications : Preferred for temporary protection in carbohydrate and nucleotide chemistry.
Ethyl 3-[ethyl(dimethyl)silyl]propanoate
- Substituent : Ethyl(dimethyl)silyl (-Si(CH₃)₂(C₂H₅)).
- Molecular Weight : ~232.4 g/mol.
- Key Differences :
- Intermediate steric bulk between trimethyl- and tributylsilyl groups.
- Exhibits moderate hydrolysis stability, balancing reactivity and durability .
- Applications : Used in selective protection strategies for polyfunctional molecules.
Ethyl 3-(tert-butyl)propanoate
- Substituent : tert-Butyl (-C(CH₃)₃).
- Molecular Weight : ~186.3 g/mol.
- Key Differences :
- The tert-butyl group, while bulky, lacks the silicon atom, resulting in different electronic effects (e.g., reduced resistance to oxidation).
- Higher solubility in polar solvents compared to silyl-containing analogs .
- Applications : Common in stabilizing reactive intermediates in catalysis.
Ethyl 3-(thiazol-5-yl)propanoate
- Substituent : Thiazole heterocycle.
- Molecular Weight : ~199.2 g/mol.
- Exhibits higher polarity and hydrogen-bonding capacity .
- Applications : Explored in medicinal chemistry for antimicrobial and anticancer properties.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Stability to Hydrolysis | Key Applications |
|---|---|---|---|---|
| This compound | Tributylsilyl | ~344.7 | High | Long-term protecting groups, synthesis intermediates |
| Ethyl 3-[trimethylsilyl]propanoate | Trimethylsilyl | ~218.4 | Moderate | Temporary protection, nucleotide chemistry |
| Ethyl 3-(tert-butyl)propanoate | tert-Butyl | ~186.3 | Low | Catalysis, stabilizing intermediates |
| Ethyl 3-(thiazol-5-yl)propanoate | Thiazole | ~199.2 | Low | Medicinal chemistry, antimicrobial agents |
Table 2: Reactivity and Solubility Trends
| Property | This compound | Ethyl 3-[trimethylsilyl]propanoate | Ethyl 3-(tert-butyl)propanoate |
|---|---|---|---|
| Steric Hindrance | Very High | Low | High |
| Hydrophobicity | High | Moderate | Moderate |
| Hydrolysis Rate (pH 4) | Slow | Fast | Moderate |
| Solubility in Hexane | High | Moderate | Low |
Research Findings and Uniqueness
- Steric and Electronic Effects: The tributylsilyl group’s bulkiness significantly slows down nucleophilic attacks, making this compound ideal for multi-step syntheses requiring prolonged stability .
- Hydrolysis Resistance : Unlike trimethylsilyl analogs, this compound remains intact under weakly acidic conditions, necessitating stronger acids (e.g., HF or TBAF) for deprotection .
- Comparative Bioactivity : While thiazole- or morpholine-substituted esters (e.g., ) exhibit biological activity, the tributylsilyl derivative is largely inert, limiting its direct therapeutic use but enhancing its utility in synthetic workflows .
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